![molecular formula C17H20N2O3S B14378833 N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide CAS No. 90233-92-4](/img/structure/B14378833.png)
N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a 3-methylphenyl group and a propane-2-sulfonylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide typically involves the reaction of 3-methylphenylamine with 4-aminobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propane-2-sulfonyl chloride to yield the final product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and efficient use of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Applications De Recherche Scientifique
N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Methylphenyl)-2-[(methylsulfonyl)amino]benzamide
- N-(3-Methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide
Uniqueness
N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
90233-92-4 |
|---|---|
Formule moléculaire |
C17H20N2O3S |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
N-(3-methylphenyl)-4-(propan-2-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C17H20N2O3S/c1-12(2)23(21,22)19-15-9-7-14(8-10-15)17(20)18-16-6-4-5-13(3)11-16/h4-12,19H,1-3H3,(H,18,20) |
Clé InChI |
RKLGNMZDGWUGAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Pyridin-3-YL)propoxy]propan-1-OL](/img/structure/B14378753.png)
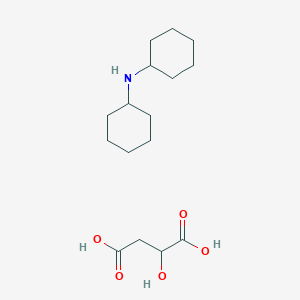
![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal](/img/structure/B14378772.png)
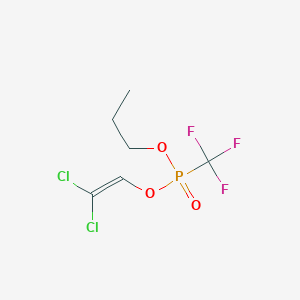

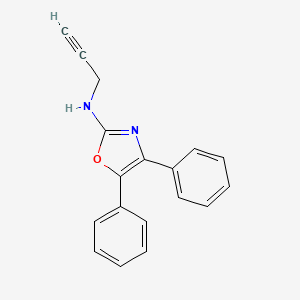
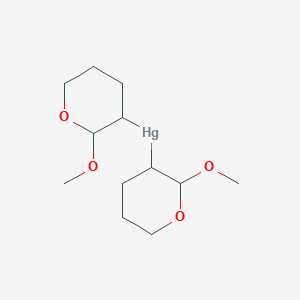
![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)
![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)
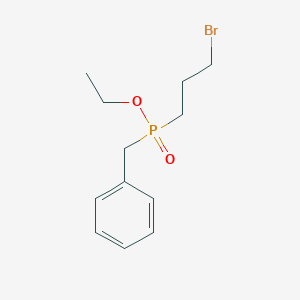
![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)
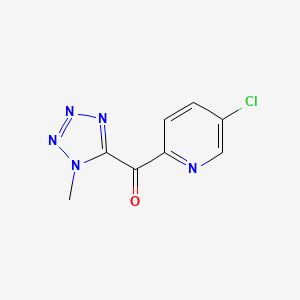
methanone](/img/structure/B14378853.png)
